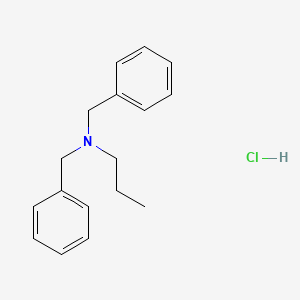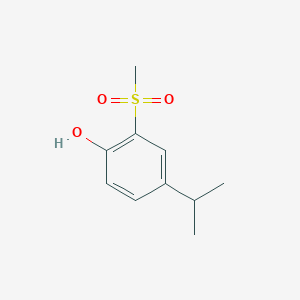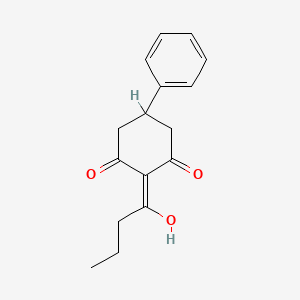![molecular formula C14H17N3O2 B14392445 3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 87628-48-6](/img/structure/B14392445.png)
3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo-pyridine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the dimethoxyphenyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves a multi-step process. One common method starts with the synthesis of a monoketone curcumin analogue through a Claisen-Schmidt reaction. This intermediate is then subjected to intermolecular cyclization under reflux conditions with phenyl hydrazine to form the desired pyrazolo-pyridine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. Continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo-pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exerts its effects involves interactions with various molecular targets. The compound may act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage . The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: Compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide share a similar pyrazole core.
Pyridine Derivatives: Compounds such as pyridinethione and thienopyridine derivatives exhibit similar structural features and biological activities.
Uniqueness
3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific combination of a pyrazolo-pyridine core with a dimethoxyphenyl group. This structural arrangement contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
87628-48-6 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C14H17N3O2/c1-18-12-4-3-9(7-13(12)19-2)14-10-8-15-6-5-11(10)16-17-14/h3-4,7,15H,5-6,8H2,1-2H3,(H,16,17) |
InChI Key |
ACDKBVSYIDXPDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC3=C2CNCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)




![2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14392389.png)
![3-[Chloro(dimethyl)silyl]propan-1-amine](/img/structure/B14392397.png)
![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)
![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)


methyl}phosphonic acid](/img/structure/B14392427.png)
![2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine](/img/structure/B14392433.png)

